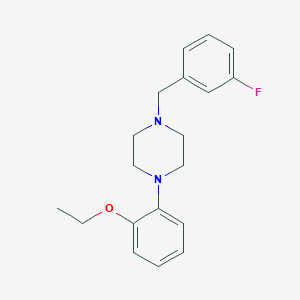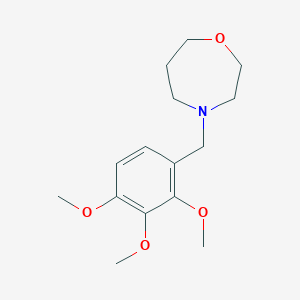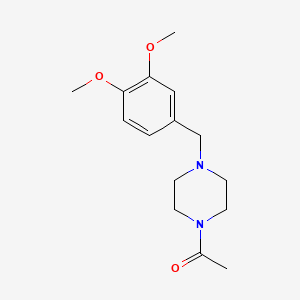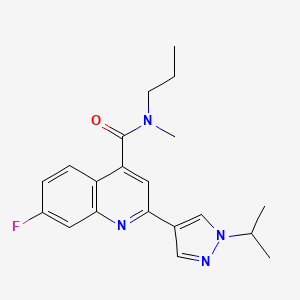
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide, commonly known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK) and has been widely studied for its potential therapeutic applications. AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.
Mechanism of Action
A-769662 activates N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide by binding to the γ-subunit of the enzyme, leading to conformational changes that increase the activity of the kinase. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, leading to improved energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. In addition, it has been shown to induce weight loss and improve lipid metabolism in obese animal models. A-769662 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
One advantage of using A-769662 in lab experiments is its potency and specificity for N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide activation. However, its use can be limited by its relatively short half-life and potential off-target effects. In addition, its effects may be influenced by the metabolic state of the cell or tissue being studied.
Future Directions
Future research on A-769662 could focus on its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. This could involve further studies on its effects on glucose and lipid metabolism, as well as its potential to induce weight loss. In addition, future research could investigate the potential use of A-769662 in combination with other drugs or therapies for the treatment of metabolic disorders.
Synthesis Methods
A-769662 can be synthesized using a multistep process involving the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with 2-isopropylphenol, followed by conversion to the corresponding acid chloride and subsequent reaction with N,N-dimethylpropylamine. The final product is obtained through a reduction reaction with lithium aluminum hydride.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. In addition, A-769662 has been shown to induce weight loss and improve lipid metabolism in obese animal models.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)14-9-7-8-10-15(14)23-13(3)18(22)20-17-11-16(24-21-17)19(4,5)6/h7-13H,1-6H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXCEKSBRFPRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[2-(propan-2-yl)phenoxy]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)


![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)

![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)


![2-[(4-phenyl-1-phthalazinyl)amino]phenol](/img/structure/B4965402.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)

